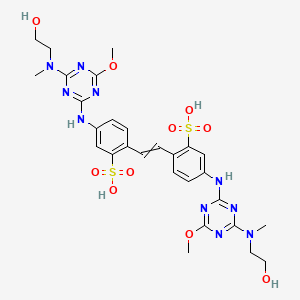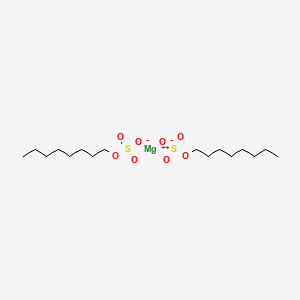
Sulfuric acid, monooctyl ester, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, monooctyl ester, magnesium salt: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, magnesium salt typically involves the sulfation of octyl alcohol with sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction . The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 for sulfur trioxide and octyl alcohol .
Industrial Production Methods: In industrial settings, the sulfated product is neutralized with magnesium hydroxide to form the magnesium salt. This process can be carried out in large-scale reactors to produce significant quantities of the compound. The final product is then purified and dried to obtain the desired form, either as a solid or a liquid .
Análisis De Reacciones Químicas
Types of Reactions: Sulfuric acid, monooctyl ester, magnesium salt primarily undergoes hydrolysis reactions. In acidic hydrolysis, the compound reacts with water to form octyl alcohol and sulfuric acid . In basic hydrolysis, it forms magnesium sulfate and octyl alcohol .
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products:
Acidic Hydrolysis: Octyl alcohol and sulfuric acid.
Basic Hydrolysis: Magnesium sulfate and octyl alcohol.
Aplicaciones Científicas De Investigación
Sulfuric acid, monooctyl ester, magnesium salt has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of sulfuric acid, monooctyl ester, magnesium salt involves its surfactant properties. The compound reduces the surface tension between liquids, allowing them to mix more easily. This is achieved through the interaction of the hydrophobic octyl group with non-polar substances and the hydrophilic sulfate group with polar substances . This dual interaction facilitates the formation of micelles, which encapsulate and solubilize otherwise immiscible substances .
Comparación Con Compuestos Similares
Sodium lauryl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but uses ammonium instead of magnesium as the counterion.
Magnesium lauryl sulfate: Similar to sulfuric acid, monooctyl ester, magnesium salt but with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both strong detergency and mildness to the skin .
Propiedades
Número CAS |
67633-86-7 |
|---|---|
Fórmula molecular |
C16H34MgO8S2 |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
magnesium;octyl sulfate |
InChI |
InChI=1S/2C8H18O4S.Mg/c2*1-2-3-4-5-6-7-8-12-13(9,10)11;/h2*2-8H2,1H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
QJAKHFOENYXAQI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
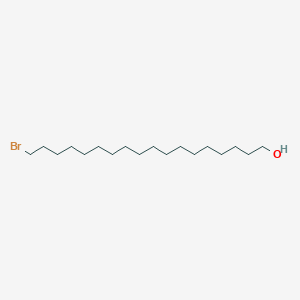
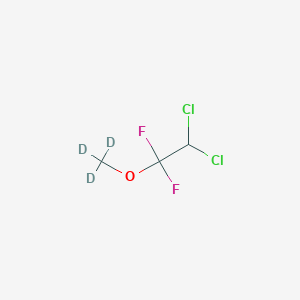
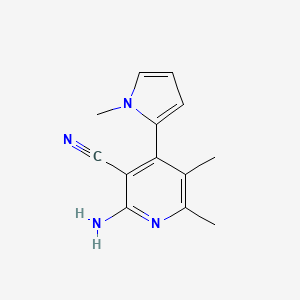
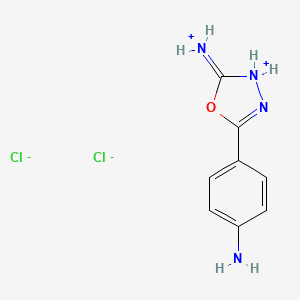
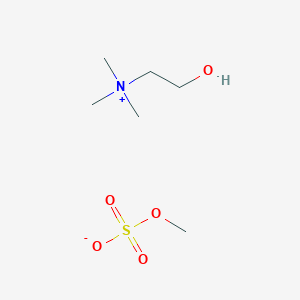

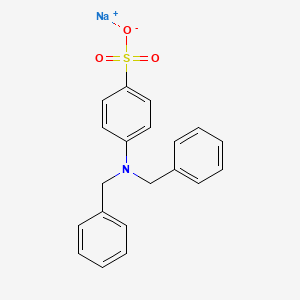
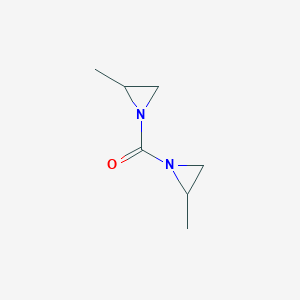
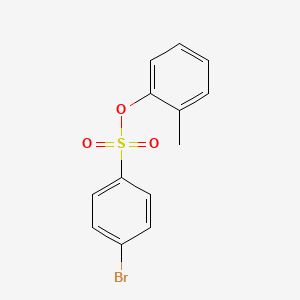
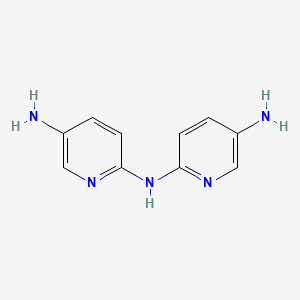
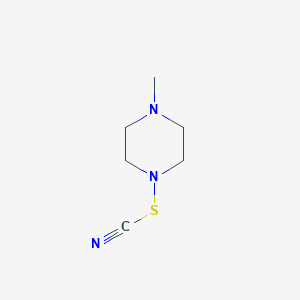
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
